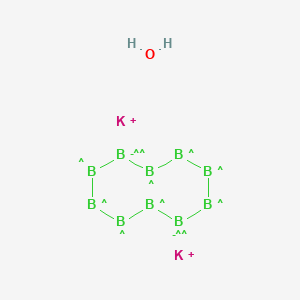

Potassium dodecahydrodecaborate hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium dodecahydrodecaborate hydrate is a chemical compound with the molecular formula B10H14K2O It is a boron hydride compound that contains potassium and water molecules as part of its crystal structure

準備方法

Synthetic Routes and Reaction Conditions

Potassium dodecahydrodecaborate hydrate can be synthesized through several methods. One common method involves the reaction of potassium hydroxide with decaborane (B10H14) in the presence of water. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired hydrate compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include purification steps to remove impurities and ensure the high purity of the final product.

化学反応の分析

Types of Reactions

Potassium dodecahydrodecaborate hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state boron compounds.

Reduction: It can be reduced to form lower oxidation state boron compounds.

Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution Reagents: Various halogens and organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce borates, while reduction may yield boranes with different hydrogen content.

科学的研究の応用

Hydrogen Storage

Overview

Dodecahydro-closo-dodecaborates, including potassium dodecahydrodecaborate hydrate, are recognized for their potential in hydrogen storage systems. They can act as stable intermediates during hydrogenation reactions of metal borohydrides, which are crucial for developing efficient hydrogen storage materials.

Case Studies

- Stability and Reactivity : Research indicates that potassium dodecahydrodecaborate salts can significantly influence the cyclability and overall performance of hydrogen storage systems. For instance, studies have shown that these compounds serve as stable intermediates that can mitigate the adverse effects of borohydride decomposition, thus enhancing the material's hydrogen capacity over multiple cycles .

- Experimental Findings : A study conducted by White et al. (2016) demonstrated that this compound could be synthesized and characterized through various spectroscopic techniques. The results highlighted its role in improving the kinetics of hydrogen release from metal borohydrides .

Chemical Synthesis

Overview

this compound is utilized in chemical synthesis processes, particularly in producing other boron-containing compounds. Its unique structural properties allow it to act as a precursor for various chemical reactions.

Case Studies

- Synthesis of Boron Compounds : Albayrak's thesis (2020) details a method for synthesizing triethylammonium dodecahydro-closo-dodecaborate from sodium borohydride. This process involved cation exchange reactions that produced soluble potassium salts at room temperature, showcasing the compound's versatility in chemical synthesis .

- Borane Complexes : The compound has also been explored for its ability to form stable borane complexes, which are valuable in organic synthesis and catalysis. The interaction between this compound and various organic substrates has been documented to yield novel boron-containing organic compounds .

Materials Science

Overview

In materials science, this compound is investigated for its potential applications in creating advanced materials with unique properties.

Case Studies

- Polymer Composites : Research has shown that incorporating dodecahydro-closo-dodecaborates into polymer matrices can enhance mechanical properties and thermal stability. These composites are being studied for use in aerospace and automotive industries where lightweight yet strong materials are essential .

- Nanostructured Materials : The potential of this compound in forming nanostructured materials has been explored. Its ability to stabilize nanoclusters makes it a candidate for developing nanomaterials with tailored electronic properties .

Environmental Applications

Overview

The environmental implications of using this compound are also noteworthy, particularly regarding its role in waste treatment and remediation processes.

Case Studies

- Wastewater Treatment : Studies indicate that dodecahydro-closo-dodecaborates can be used to remove heavy metals from wastewater due to their high affinity for metal ions. This application is crucial for developing sustainable methods to treat industrial effluents .

- Soil Remediation : The compound's ability to bind with pollutants suggests its potential use in soil remediation efforts, helping to immobilize contaminants and reduce their bioavailability .

作用機序

The mechanism of action of potassium dodecahydrodecaborate hydrate involves its interaction with molecular targets and pathways in biological systems. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles, leading to the destruction of cancer cells. The molecular targets and pathways involved in this process are still under investigation.

類似化合物との比較

Potassium dodecahydrodecaborate hydrate can be compared with other boron hydride compounds, such as:

Sodium dodecahydrodecaborate hydrate: Similar in structure but contains sodium instead of potassium.

Lithium dodecahydrodecaborate hydrate: Contains lithium and has different chemical properties.

Ammonium dodecahydrodecaborate hydrate: Contains ammonium ions and is used in different applications.

The uniqueness of this compound lies in its specific interactions with potassium ions, which can influence its reactivity and applications in various fields.

生物活性

Potassium dodecahydrodecaborate hydrate (K2B12H12·xH2O) is a compound belonging to the family of dodecaborates, which are characterized by their unique boron cluster structures. This compound has gained attention in various fields, including medicinal chemistry, materials science, and environmental applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The dodecahydrodecaborate anion (B12H122−) exhibits a unique icosahedral geometry, which contributes to its distinctive chemical behavior. The potassium salt is soluble in water and hygroscopic, meaning it readily absorbs moisture from the air. Its structural properties enable it to interact with biological membranes and cellular components effectively.

Membrane Interaction

Research indicates that potassium dodecahydrodecaborate can interact with lipid membranes due to its amphiphilic nature. The dodecaborate cluster can bind electrostatically to the head groups of phosphatidylcholine lipids, leading to significant alterations in membrane dynamics. This interaction can result in:

- Membrane Permeabilization : The compound may induce pore formation or disrupt membrane integrity, which could affect cellular homeostasis.

- Detergent-like Effects : Depending on the alkyl chain length and structure of derivatives, these compounds can act as detergents, facilitating the solubilization of membrane proteins or lipids .

Enzymatic Interactions

Potassium dodecahydrodecaborate has been studied for its potential effects on various enzymes. Notably, it has been suggested that it may inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The proposed mechanism involves binding to the active site of AChE, which could lead to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic signaling .

Toxicological Profile

The toxicity of potassium dodecahydrodecaborate and its derivatives has been evaluated in several studies. The results indicate that while some derivatives exhibit low toxicity at therapeutic concentrations, higher doses can lead to adverse effects such as:

- Cytotoxicity : In vitro studies have shown that certain concentrations can induce cell death in various cell lines.

- Neurotoxicity : Potential neurotoxic effects have been observed, particularly related to its interaction with AChE .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cell Membrane Studies : A study demonstrated that potassium dodecahydrodecaborate could significantly alter the permeability of model lipid bilayers, suggesting potential applications in drug delivery systems .

- Antitumor Activity : Research into boron neutron capture therapy (BNCT) highlighted the role of dodecaborate compounds as boron carriers for tumor cells. Potassium dodecahydrodecaborate was synthesized for use in BNCT due to its ability to accumulate selectively in tumor tissues .

- Neuropharmacology : Investigations into its effects on neurotransmitter systems indicated that potassium dodecahydrodecaborate could enhance cholinergic activity through AChE inhibition, presenting a potential avenue for treating neurodegenerative diseases like Alzheimer's .

Data Tables

| Property | Value/Description |

|---|---|

| Chemical Formula | K2B12H12·xH2O |

| Solubility | Water-soluble |

| Toxicity | Low at therapeutic doses; cytotoxic at high doses |

| Membrane Interaction Mechanism | Electrostatic binding to lipid head groups |

| Potential Applications | Drug delivery, BNCT |

特性

InChI |

InChI=1S/B10.2K.H2O/c1-2-4-6-8-10-9-7-5-3-1;;;/h;;;1H2/q-2;2*+1; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHCLBNZKJKJOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1[B][B][B][B][B-][B][B][B][B]1.O.[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B10H2K2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12008-77-4 |

Source

|

| Record name | Dodecaborate(2-), dodecahydro-, potassium (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。